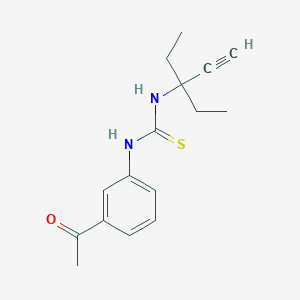![molecular formula C19H24ClNO3S2 B4115926 {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B4115926.png)
{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol
Descripción general
Descripción
{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol is a chemical compound that has gained significant attention in scientific research. This compound has been studied extensively due to its potential therapeutic applications in various diseases. In
Mecanismo De Acción
The mechanism of action of {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol involves the inhibition of specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting the activity of HDACs, this compound can alter gene expression patterns, leading to changes in cell behavior.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to reduce inflammation and oxidative stress in the body, which can have a positive impact on overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol in lab experiments is its specificity. This compound has a specific mechanism of action, which makes it an ideal candidate for studying the effects of HDAC inhibition on cell behavior. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of {4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol. One area of research is the development of more potent and selective HDAC inhibitors that can be used in cancer treatment. Additionally, further studies are needed to understand the potential therapeutic applications of this compound in neurodegenerative disorders. Finally, more research is needed to understand the potential toxicity of this compound and to develop safer compounds for use in lab experiments and potential clinical applications.
Conclusion
In conclusion, this compound is a chemical compound that has significant potential in scientific research. Its specific mechanism of action and potential therapeutic applications make it an ideal candidate for further study. However, its potential toxicity and limitations in lab experiments must be carefully considered. Future research in this area will provide valuable insights into the potential therapeutic applications of this compound and other HDAC inhibitors.
Aplicaciones Científicas De Investigación
{4-(4-chlorobenzyl)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-piperidinyl}methanol has been studied in various scientific research applications. One of the primary areas of research is its potential therapeutic applications in cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)methyl]-1-(2,5-dimethylthiophen-3-yl)sulfonylpiperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S2/c1-14-11-18(15(2)25-14)26(23,24)21-9-7-19(13-22,8-10-21)12-16-3-5-17(20)6-4-16/h3-6,11,22H,7-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIOIBINNCLGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCC(CC2)(CC3=CC=C(C=C3)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-phenoxyphenyl)-3-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B4115852.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(5-{[(2,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4115858.png)
![2-amino-3-cyano-4',4',6',7,7-pentamethyl-2',5-dioxo-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinolin]-8'-yl benzoate](/img/structure/B4115865.png)


![ethyl 2-({[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4115876.png)
![7-chloro-2-(3-methoxypropyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115885.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4115894.png)

![N,N'-1,6-hexanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4115921.png)
![6,7-dimethyl-1-(3-nitrophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115938.png)
![ethyl 4-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B4115943.png)
![N-(2,4-dimethoxyphenyl)-2-[2-(4-isopropylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4115949.png)
